1-(Biphenyl-4-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone
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Overview
Description
1-(4-BIPHENYLYL)-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHANONE is a complex organic compound that features a biphenyl group and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-BIPHENYLYL)-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHANONE typically involves multi-step organic reactions. One common approach is to start with the biphenyl and benzothiazole precursors, followed by a series of reactions to introduce the ethanone and ethoxy groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-BIPHENYLYL)-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-(4-BIPHENYLYL)-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHANONE has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a biochemical probe or inhibitor in various biological assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 1-(4-BIPHENYLYL)-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHANONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can be complex and are the subject of ongoing research.
Comparison with Similar Compounds
1-(4-BIPHENYLYL)-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHANONE can be compared with other similar compounds, such as:
- 1-(4-BIPHENYLYL)-2-[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHANONE
- 1-(4-BIPHENYLYL)-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]PROPANE
These compounds share structural similarities but differ in the substituents attached to the core structure. The uniqueness of 1-(4-BIPHENYLYL)-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHANONE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H19NO2S2 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-phenylphenyl)ethanone |
InChI |
InChI=1S/C23H19NO2S2/c1-2-26-19-12-13-20-22(14-19)28-23(24-20)27-15-21(25)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-14H,2,15H2,1H3 |
InChI Key |
CWQUNOOJNGSSQY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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